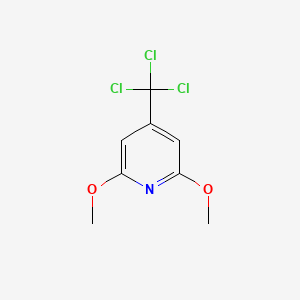
2,6-Dimethoxy-4-trichloromethyl-pyridine
Cat. No. B8354410
M. Wt: 256.5 g/mol
InChI Key: BSWVWKDFQNOPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04190662
Procedure details


A solution was prepared by dissolving 19.63 grams (0.087 mole) of stannous chloride, dihydrate in 100 ml of acetone. To this mixture was added 7.3 ml of concentrated hydrochloric acid. The mixture was stirred for ~10 minutes. To this mixture was added a solution prepared by dissolving 12.8 grams (0.05 mole) of 2,6-dimethoxy-4-(trichloromethyl)pyridine in 40 ml of acetone at 30° C. The mixture was heated to reflux (60° C.) and refluxed for ~31/2 hours. The reaction mixture was cooled to ~15° C. and the acetone was removed at this temperature. The residual material was mixed with ~250 ml of water and raised to a pH of ~12 with ~20-30 ml of a 50 percent sodium hydroxide solution. The mixture was extracted twice with 250 ml portions of warm (60°-100° C.) petroleum ether and the petroleum ether extract washed twice with water. The petroleum ether extract was dried over sodium sulfate, filtered and the ether removed by evaporation. The desired 2,6-dimethoxy-4-(dichloromethyl)pyridine product was recovered from the residue by crystallization from hexane. The product melted at 59°-62° C. and was recovered in a yield of 7.3 grams (65.8 percent of theoretical). Upon analysis, the product was found to have carbon, hydrogen, nitrogen and chlorine contents of 43.44, 4.08, 6.32 and 31.68 percent, respectively, as compared to the theoretical contents of 43.26, 4.08, 6.30 and 31.93 percent, respectively, as calculated for the above-named compound. The structure of the compounds was confirmed by NMR.
[Compound]
Name
stannous chloride, dihydrate
Quantity
19.63 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[C:8]([C:10](Cl)([Cl:12])[Cl:11])[CH:7]=[C:6]([O:14][CH3:15])[N:5]=1>CC(C)=O>[CH3:2][O:3][C:4]1[CH:9]=[C:8]([CH:10]([Cl:12])[Cl:11])[CH:7]=[C:6]([O:14][CH3:15])[N:5]=1
|
Inputs


Step One
[Compound]
|
Name
|
stannous chloride, dihydrate
|
|
Quantity
|
19.63 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
7.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
12.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC(=CC(=C1)C(Cl)(Cl)Cl)OC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for ~10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solution was prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this mixture was added a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for ~31/2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to ~15° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the acetone was removed at this temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residual material was mixed with ~250 ml of water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
raised to a pH of ~12 with ~20-30 ml of a 50 percent sodium hydroxide solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted twice with 250 ml portions
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
of warm (60°-100° C.) petroleum ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the petroleum ether extract
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The petroleum ether extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ether removed by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The desired 2,6-dimethoxy-4-(dichloromethyl)pyridine product was recovered from the residue by crystallization from hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product melted at 59°-62° C. and was recovered in a yield of 7.3 grams (65.8 percent of theoretical)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=NC(=CC(=C1)C(Cl)Cl)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
